

Technical Support Center: Nickel-Doped Cobalt Boride Bifunctional Water Splitting Catalysts

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Compound of Interest

Compound Name: **COBALT BORIDE**

Cat. No.: **B1148963**

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with nickel-doped **cobalt boride** (Ni-CoB) as a bifunctional catalyst for water splitting.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and electrochemical evaluation of Ni-CoB catalysts.

[Synthesis Troubleshooting](#)

Problem	Potential Cause	Suggested Solution
Inconsistent or large catalyst particle size	<ul style="list-style-type: none">- Reaction temperature too high or not uniform.- Reducing agent added too quickly.- Inadequate stirring.	<ul style="list-style-type: none">- Precisely control and monitor the reaction temperature.- Add the reducing agent (e.g., NaBH4) dropwise while vigorously stirring.- Ensure uniform and vigorous stirring throughout the reaction.
Poor adhesion of the catalyst to the substrate (e.g., nickel foam)	<ul style="list-style-type: none">- Inadequate substrate cleaning and pretreatment.- Contamination of the plating solution.- Incorrect pH of the plating bath.	<ul style="list-style-type: none">- Thoroughly clean the substrate with acetone, ethanol, and deionized water.An acid etch (e.g., with HCl) may be necessary to remove oxide layers.- Ensure all glassware is clean and use high-purity chemicals. Filter the plating solution if necessary.- Monitor and adjust the pH of the electroless plating bath to the optimal range.
No catalyst deposition or very slow deposition rate	<ul style="list-style-type: none">- Low reaction temperature.- Depleted reducing agent.- Incorrect pH of the solution.	<ul style="list-style-type: none">- Ensure the reaction is carried out at the specified temperature.- Check the concentration and freshness of the reducing agent.- Adjust the pH to the optimal level for the reaction.
Formation of black precipitates instead of a uniform coating	<ul style="list-style-type: none">- Spontaneous decomposition of the electroless plating bath.- Over-stabilization or under-stabilization of the bath.	<ul style="list-style-type: none">- Carefully control the bath temperature and pH.^[1]- Ensure the correct concentration of stabilizers in the plating solution.^[2]

Electrochemical Testing Troubleshooting

Problem	Potential Cause	Suggested Solution
High overpotential for Hydrogen Evolution Reaction (HER) or Oxygen Evolution Reaction (OER)	<ul style="list-style-type: none">- Incomplete removal of surface oxides on the catalyst.- Poor electrical contact between the catalyst and the substrate.- High solution resistance (iR drop).	<ul style="list-style-type: none">- Perform a pre-activation step, such as cyclic voltammetry, to electrochemically reduce any surface oxides.- Ensure the catalyst is uniformly and securely loaded onto the substrate.- Use iR compensation during electrochemical measurements. Ensure the reference electrode is placed close to the working electrode.
Catalyst instability or degradation during testing	<ul style="list-style-type: none">- Harsh electrolyte conditions (very acidic or alkaline).- High current densities leading to material detachment.- Oxidation or dissolution of the catalyst.	<ul style="list-style-type: none">- Optimize the electrolyte pH and concentration.- Perform stability tests at various current densities to determine the operational window.- Characterize the catalyst before and after testing (e.g., with SEM, XRD) to identify changes in morphology and composition.
Inconsistent or non-reproducible results	<ul style="list-style-type: none">- Contamination of the electrolyte with impurities (e.g., Fe, Cl).- Inconsistent reference electrode potential.	<ul style="list-style-type: none">- Use high-purity water and chemicals for the electrolyte. It is advisable to electrochemically purify the electrolyte.^{[3][4]}- Calibrate the reference electrode before each set of experiments.
Gas bubbles adhering to the electrode surface	<ul style="list-style-type: none">- Inadequate mass transport of reactants and products.	<ul style="list-style-type: none">- Perform measurements with appropriate stirring or in a flow cell to facilitate bubble removal.- For rotating disk electrode (RDE) studies,

ensure the rotation speed is sufficient.

Frequently Asked Questions (FAQs)

1. What is the role of nickel doping in **cobalt boride** for water splitting?

Nickel doping in **cobalt boride** creates a synergistic effect that enhances its catalytic activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).[\[5\]](#) Nickel can modulate the electronic structure of cobalt, leading to optimized adsorption energies for reaction intermediates.[\[5\]](#)

2. What are the typical synthesis methods for Ni-CoB catalysts?

Common synthesis methods include:

- Chemical Reduction: This involves the reduction of cobalt and nickel salts (e.g., CoCl_2 and NiCl_2) using a reducing agent like sodium borohydride (NaBH_4) in an aqueous solution.
- Electroless Plating: This method deposits a film of Ni-Co-B onto a conductive substrate (like nickel foam) from a plating solution without the use of an external power source.[\[6\]](#)

3. Which characterization techniques are essential for Ni-CoB catalysts?

Essential characterization techniques include:

- Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the catalyst.
- X-ray Diffraction (XRD): To determine the crystal structure and phase composition.
- X-ray Photoelectron Spectroscopy (XPS): To investigate the surface chemical states and elemental composition.
- Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics at the electrode-electrolyte interface.

4. How is the bifunctional performance of a Ni-CoB catalyst evaluated?

The bifunctional performance is typically evaluated in a three-electrode electrochemical cell using linear sweep voltammetry (LSV) for both HER and OER in an alkaline electrolyte (e.g., 1 M KOH). The overpotential required to reach a current density of 10 mA/cm² is a common metric for comparison. For overall water splitting, a two-electrode setup is used, and the cell voltage required to achieve a certain current density is measured.[6][7]

Quantitative Data Presentation

Table 1: Comparison of Electrocatalytic Performance of Various Ni-CoB Catalysts for Water Splitting

Catalyst	Synthesis Method	Substrate	HER Overpotential @ 10 mA/cm ² (mV)	OER Overpotential @ 10 mA/cm ² (mV)	Overall Water Splitting Cell Voltage @ 10 mA/cm ² (V)	Reference
Co-Ni-B@NF	Electroless Plating	Nickel Foam	Not specified	Not specified	1.72	[6][7]
Ni-Co-B	Electroless Plating	Copper	145	276	Not specified	[7]
P-NCB	Chemical Reduction	Not specified	Not specified	Not specified	Not specified	[5]

Note: Performance metrics can vary depending on the specific synthesis conditions and testing parameters.

Experimental Protocols

Protocol 1: Synthesis of Ni-CoB Nanoparticles via Chemical Reduction

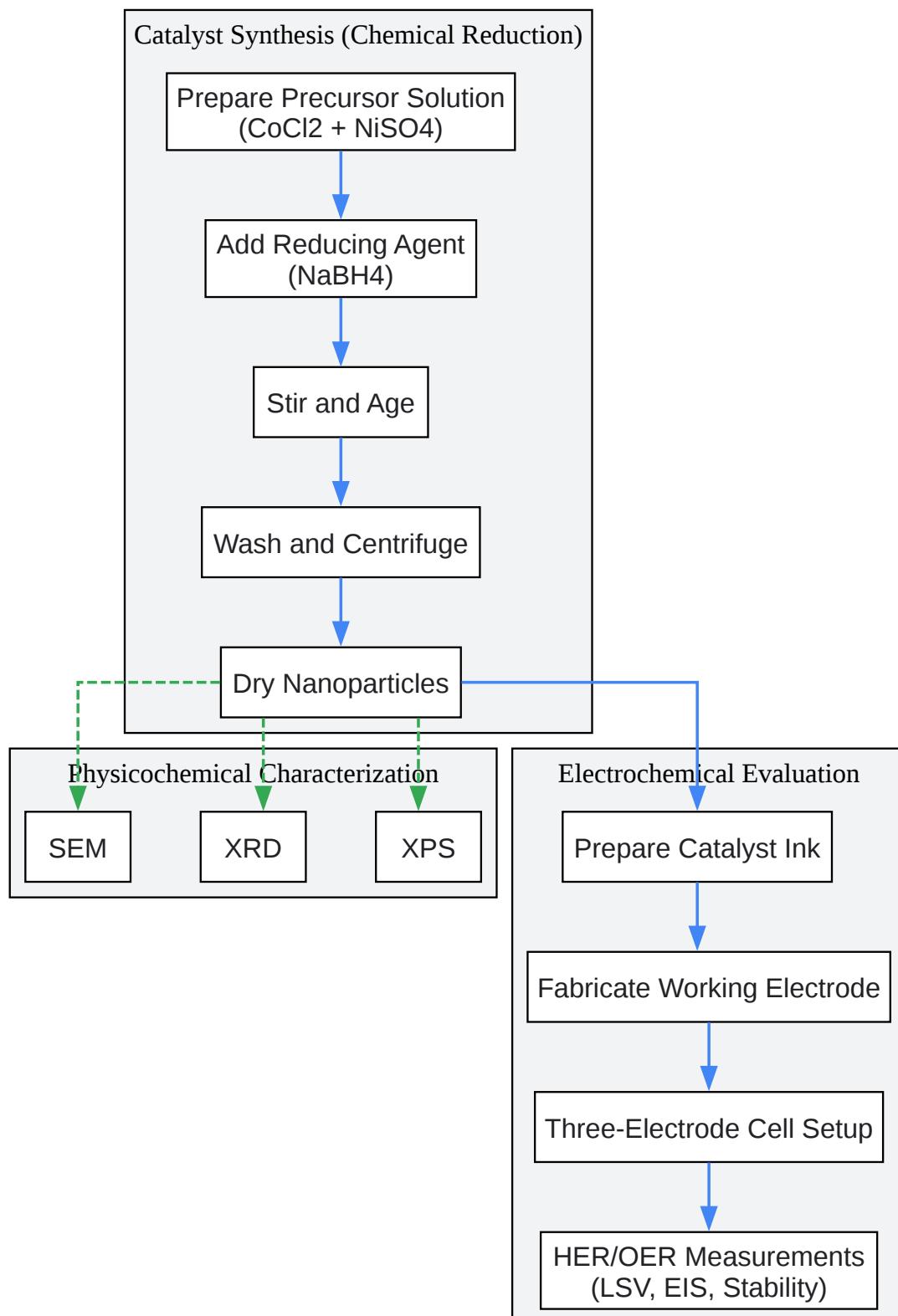
- Prepare Precursor Solution: Dissolve stoichiometric amounts of cobalt chloride (CoCl_2) and nickel sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water. A typical molar ratio of Ni to Co can be varied to optimize performance.[8]
- Add Complexing Agent: Add a complexing agent, such as citric acid, to the precursor solution and stir until fully dissolved.
- Initiate Reduction: While vigorously stirring, add a fresh solution of sodium borohydride (NaBH_4) dropwise to the precursor solution. The solution will turn black, indicating the formation of Ni-CoB nanoparticles.
- Aging: Continue stirring the solution for a specified period (e.g., 30 minutes) to allow the reaction to complete.
- Washing and Collection: Collect the nanoparticles by centrifugation or magnetic separation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

Protocol 2: Electrochemical Evaluation of Ni-CoB Catalyst

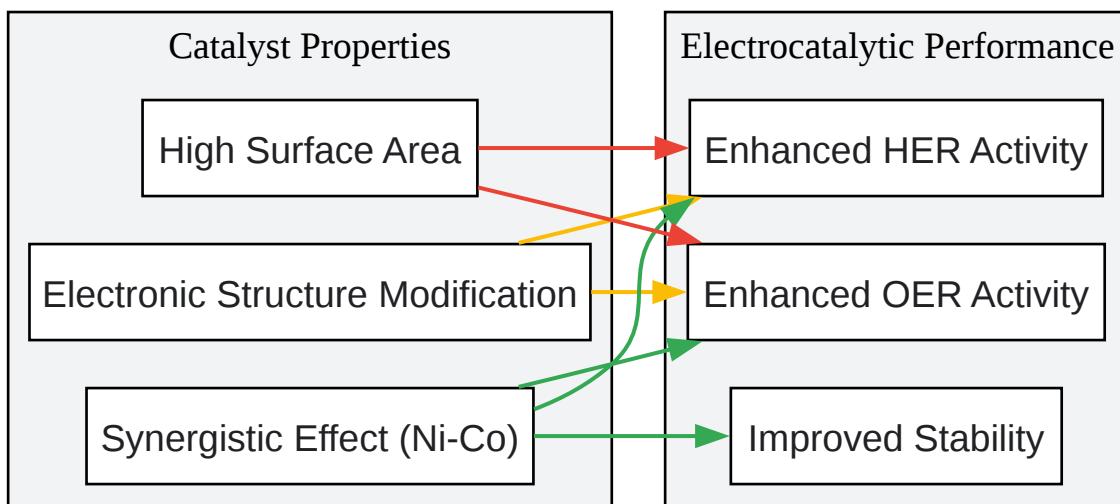
- Prepare Catalyst Ink: Disperse a known amount of the synthesized Ni-CoB catalyst powder (e.g., 5 mg) in a solution containing deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%). Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
- Prepare Working Electrode: Drop-cast a specific volume of the catalyst ink onto a glassy carbon electrode or other suitable substrate and let it dry at room temperature. The typical mass loading is around 0.2-0.5 mg/cm².
- Set up Electrochemical Cell: Use a standard three-electrode setup with the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The electrolyte is typically 1.0 M KOH.
- Perform Electrochemical Measurements:

- Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to activate the catalyst and determine the electrochemical double-layer capacitance.
- Linear Sweep Voltammetry (LSV): Record the polarization curves for HER and OER at a slow scan rate (e.g., 5 mV/s).
- Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different potentials to analyze the charge transfer resistance.
- Chronoamperometry or Chronopotentiometry: Conduct long-term stability tests at a constant potential or current density.
- Data Analysis: Correct the measured potentials for iR drop and convert to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \cdot \text{pH} + E^\circ(\text{Ref})$.

Mandatory Visualizations

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Caption: Experimental workflow for synthesis and evaluation of Ni-CoB catalysts.



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Caption: Key factors influencing the performance of Ni-CoB bifunctional catalysts.

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